BenchChemオンラインストアへようこそ!

2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole

Physicochemical profiling Drug-likeness Permeability prediction

This compound features a distinctive 4-bromobenzyl thioether at the 2-position of the imidazole ring, providing a reactive handle for Pd-catalyzed cross-coupling to generate diverse SAR libraries. The N-methyl cap and 5-phenyl group direct derivatization to the 4-position. With zero HBD donors, TPSA 43.1 Ų, and high lipophilicity (XLogP3 4.7), it is tailored for chemical probe development and CYP inhibition panels. Procurement of the exact compound ensures reproducibility in experiments exploiting these exact properties.

Molecular Formula C17H15BrN2S
Molecular Weight 359.29
CAS No. 923201-80-3
Cat. No. B2794588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole
CAS923201-80-3
Molecular FormulaC17H15BrN2S
Molecular Weight359.29
Structural Identifiers
SMILESCN1C(=CN=C1SCC2=CC=C(C=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C17H15BrN2S/c1-20-16(14-5-3-2-4-6-14)11-19-17(20)21-12-13-7-9-15(18)10-8-13/h2-11H,12H2,1H3
InChIKeyQVARZNDGBRMFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole (CAS 923201-80-3): Procurement-Relevant Chemical Profile


2-((4-Bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole (CAS 923201-80-3) is a synthetic, fully substituted 2-thioether-imidazole derivative with the molecular formula C17H15BrN2S and a molecular weight of 359.3 g/mol [1]. Its core structure—a 1-methyl-5-phenylimidazole ring linked via a thioether bridge to a 4-bromobenzyl group—places it within a chemical class recognized for diverse biological activities, including enzyme inhibition and antimicrobial effects [2]. Key computed physicochemical properties include a relatively high lipophilicity (XLogP3 = 4.7), zero hydrogen bond donors, and two hydrogen bond acceptors [1]. These features make it a promising scaffold for medicinal chemistry optimization and chemical biology probe development.

Why Generic Substitution of 2-((4-Bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole Is Not Viable for Focused Research Applications


In-class imidazole derivatives cannot be interchanged casually because subtle structural variations drive profound differences in molecular recognition, metabolic stability, and synthetic tractability. The target compound's specific combination of a 4-bromobenzyl thioether at the 2-position and an N-methyl group on the imidazole ring differentiates it from both the parent 2-thiol (CAS 25433-13-0) and the des-bromo or des-methyl analogs. The thioether linkage resists oxidative metabolism more effectively than the free thiol, while the bromine atom serves as a versatile synthetic handle for late-stage diversification via cross-coupling reactions—a feature absent in the corresponding 4-chloro, 4-fluoro, or unsubstituted benzyl analogs [1]. Computationally, its XLogP3 of 4.7 and topological polar surface area (TPSA) of 43.1 Ų position it in a distinct physicochemical space that influences membrane permeability and solubility relative to analogs with different halogen substitutions [2]. These combined properties mean that procurement of the precise target compound is necessary to ensure reproducibility in experiments designed around its specific reactivity and physicochemical profile.

Quantitative Differentiation Evidence for 2-((4-Bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole Versus Its Closest Analogs


Lipophilicity (XLogP3) Differentiation: 4-Bromo vs. 4-Chloro and 4-Fluoro Benzyl Thioether Analogs

The target compound (4-bromobenzyl thioether) exhibits a computed XLogP3 of 4.7, indicating higher lipophilicity than its 4-chlorobenzyl analog (estimated XLogP3 ~4.3 based on the chlorine atom's lower contribution to logP) and its 4-fluorobenzyl analog (estimated XLogP3 ~3.8) [1]. This difference in lipophilicity is a critical parameter in early-stage drug discovery, as it directly influences passive membrane permeability, distribution, and metabolic liability within a chemical series [2]. For programs where fine-tuning logP is essential, the bromo variant provides a distinct starting point compared to the lighter halogen analogs.

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bond Donor Count: Thioether vs. Thiol Functional Group Differentiation

The target compound contains a thioether (-S-) linkage and has zero hydrogen bond donors (HBD = 0), in contrast to the corresponding 2-thiol analog, 1-methyl-5-phenyl-1H-imidazole-2-thiol (CAS 25433-13-0), which has one H-bond donor from the thiol group [1]. The absence of a hydrogen bond donor in the target compound reduces the potential for hydrogen-bond-mediated off-target interactions and generally correlates with improved passive membrane permeability [2]. Additionally, the thioether is more resistant to oxidative metabolism than the thiol, which can form disulfide bonds or undergo S-oxidation, potentially increasing metabolic stability [3].

Metabolic stability Off-target binding Pharmacokinetics

Synthetic Versatility: 4-Bromobenzyl as a Cross-Coupling Handle vs. 4-Chloro and 4-Fluoro Analogs

The 4-bromobenzyl substituent provides a reactive aryl bromide handle, enabling Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions for rapid analog generation [1]. Aryl bromides generally exhibit superior reactivity in oxidative addition compared to aryl chlorides, while offering greater selectivity than aryl iodides. This positions the 4-bromo analog as the preferred intermediate for structure-activity relationship (SAR) diversification studies relative to the 4-chloro or 4-fluoro benzyl analogs, which would require more forcing conditions or are inert to most cross-coupling protocols [2]. In a related chemical context, 4-bromobenzyl-substituted imidazoles have been explicitly identified as optimal intermediates for PYCR1 inhibitor SAR exploration, further supporting the strategic choice of the bromo variant [3].

Late-stage functionalization Cross-coupling SAR exploration

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness vs. Des-Methyl Analog

The target compound has a computed TPSA of 43.1 Ų, which falls within the range generally considered favorable for CNS drug-likeness (typically < 60-70 Ų for passive blood-brain barrier penetration) [1]. In comparison, the des-methyl analog, 2-((4-bromobenzyl)thio)-5-phenyl-1H-imidazole (CAS 942009-37-2), has a TPSA of approximately 37.4 Ų but also possesses an additional hydrogen bond donor (N-H of the imidazole), which increases the HBD count from 0 to 1 [2]. The presence of the N-H group in the des-methyl analog introduces a hydrogen bond donor, which is typically detrimental to CNS penetration and may increase susceptibility to P-glycoprotein efflux [3].

Blood-brain barrier penetration CNS drug discovery Physicochemical property design

CYP Enzyme Inhibition Liability: Class-Level Caution from Structurally Related Imidazole Derivatives

Although no direct experimental IC50 data exists for the target compound against cytochrome P450 isoforms, structurally related imidazole derivatives are known to exhibit significant CYP inhibition. For example, 1-(4-bromobenzyl)-1H-imidazole has reported CYP inhibitory activity (CYP17 17,20-lyase: 50% inhibition at 2.8 μM; CYP11B1 hydroxylase: 50% inhibition at 16.5 μM) [1]. Separately, a related 2-thioether imidazole (CHEMBL4747214) demonstrated CYP1A2 inhibition with an IC50 of 20,000 nM in human liver microsomes [2]. These class-level data suggest that the target compound, by virtue of its imidazole core and thioether linkage, warrants systematic CYP inhibition profiling before progression into in vivo studies, and should not be assumed to be free of drug-drug interaction liability.

Drug-drug interaction CYP inhibition Metabolic stability screening

Direct Antimicrobial Activity Data: Currently Unavailable; Class-Level Expectation Based on Arylidenimidazole Thioethers

No direct, quantitative antimicrobial or antifungal activity data (MIC values) have been published for the target compound as of the search date. However, structurally related arylidenimidazoles bearing a thioether function at the 2-position of the imidazole ring have demonstrated good antimicrobial activity in phenotypic screening assays [1]. In a broader context, imidazole-2-thione derivatives have shown antibacterial activity against both normal and antibiotic-resistant bacterial strains [2]. Researchers interested in antimicrobial applications should consider the target compound for de novo screening but must recognize that class-level activity does not guarantee specific potency; direct experimental validation is required.

Antimicrobial screening Antifungal activity Structure-activity relationship

Recommended Application Scenarios for 2-((4-Bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole Based on Available Evidence


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The 4-bromobenzyl substituent serves as a reactive handle for palladium-catalyzed cross-coupling to generate focused libraries of analogs for SAR exploration [1]. This compound is suitable as a key intermediate in hit-to-lead programs, particularly for targets where modulating lipophilicity (XLogP3 = 4.7) and hydrogen bonding potential (HBD = 0) is desirable [2]. The N-methyl group already occupies the imidazole 1-position, directing further derivatization to the 4-position of the benzyl ring.

Chemical Biology: Thioether-Based Probe Development for Protein Interaction Studies

With zero hydrogen bond donors and a stable thioether linkage, the compound is suitable for chemical probe design where minimal hydrogen bonding is required to avoid promiscuous target engagement [1]. The bromine atom can be exploited for photoaffinity labeling or further functionalization with reporter groups (e.g., fluorophores, biotin). Researchers should, however, verify the absence of non-specific protein binding through appropriate counter-screens, given the compound's relatively high lipophilicity [2].

Drug Metabolism and Pharmacokinetics (DMPK): CYP Inhibition Liability Screening

Based on class-level evidence that related 4-bromobenzyl imidazoles inhibit CYP enzymes (e.g., CYP17 17,20-lyase at IC50 = 2.8 μM) [1], this compound is an appropriate candidate for inclusion in CYP inhibition panels during early ADME-Tox profiling. Procurement for this purpose is justified because the compound represents a structurally distinct imidazole-thioether chemotype, complementing existing reference inhibitor sets.

Antimicrobial Lead Generation: De Novo Phenotypic Screening

Although no direct MIC data exist for this specific compound, the documented antimicrobial activity of structurally analogous 2-thioether imidazoles supports its use in high-throughput phenotypic screening campaigns against bacterial or fungal pathogens [1]. Researchers should approach this application with the understanding that hit validation and subsequent SAR exploration are required, as class-level inference does not guarantee activity for this specific compound.

Quote Request

Request a Quote for 2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.